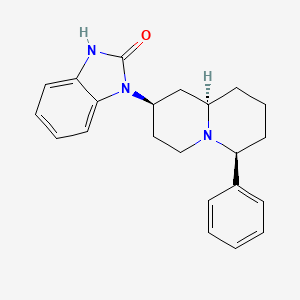

1-((2R,6S,9aR)-6-Phenyl-octahydro-quinolizin-2-yl)-1,3-dihydro-benzoimidazol-2-one

Description

SR-14136 is a compound known for its role as a non-retinoid antagonist of retinol-binding protein 4. It has shown promise in various scientific research applications, particularly in the field of pharmacology. This compound has been studied for its potential therapeutic effects, especially in relation to eye disorders such as Stargardt disease and age-related macular degeneration .

Properties

Molecular Formula |

C22H25N3O |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

3-[(2R,6S,9aR)-6-phenyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C22H25N3O/c26-22-23-19-10-4-5-11-21(19)25(22)18-13-14-24-17(15-18)9-6-12-20(24)16-7-2-1-3-8-16/h1-5,7-8,10-11,17-18,20H,6,9,12-15H2,(H,23,26)/t17-,18-,20+/m1/s1 |

InChI Key |

KMUYAJQKQQUKSQ-GGPKGHCWSA-N |

Isomeric SMILES |

C1C[C@@H]2C[C@@H](CCN2[C@@H](C1)C3=CC=CC=C3)N4C5=CC=CC=C5NC4=O |

Canonical SMILES |

C1CC2CC(CCN2C(C1)C3=CC=CC=C3)N4C5=CC=CC=C5NC4=O |

Origin of Product |

United States |

Preparation Methods

The preparation of SR-14136 involves a series of synthetic routes and reaction conditions. One notable method includes the use of DGA Resin for the isotopic analysis of marine sediments. This method allows for the simultaneous separation of strontium, lead, and neodymium in a single-stage extraction step . The process is fully automated, offering high sample throughput and reducing laboratory manpower compared to conventional manual methods .

Chemical Reactions Analysis

SR-14136 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include quantum chemistry methods and artificial neural network technology . The major products formed from these reactions are typically salts of phenyl derivatives of imidazobenzimidazole .

Scientific Research Applications

SR-14136 has a wide range of scientific research applications. In chemistry, it is used for the isotopic analysis of marine sediments . In biology and medicine, it has shown potential in treating eye disorders such as Stargardt disease and age-related macular degeneration by reducing serum retinol levels and inhibiting bisretinoid synthesis . Additionally, SR-14136 has been studied for its pharmacokinetic and pharmacodynamic characteristics in non-human primates, making it a promising candidate for regulatory toxicology studies .

Mechanism of Action

The mechanism of action of SR-14136 involves its role as a retinol-binding protein 4 antagonist. By reducing serum retinol levels, SR-14136 inhibits the synthesis of bisretinoids, which are cytotoxic compounds that accumulate in the retina and contribute to the progression of eye disorders . This compound also normalizes the retinal levels of proinflammatory complement cascade components, such as complement factors D and H, C-reactive protein, and C3 .

Comparison with Similar Compounds

Conclusion

SR-14136 is a compound with significant potential in the fields of chemistry, biology, and medicine. Its ability to reduce serum retinol levels and inhibit bisretinoid synthesis makes it a promising candidate for treating eye disorders such as Stargardt disease and age-related macular degeneration. With its favorable pharmacokinetic profile and wide range of scientific research applications, SR-14136 is a compound worth further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.